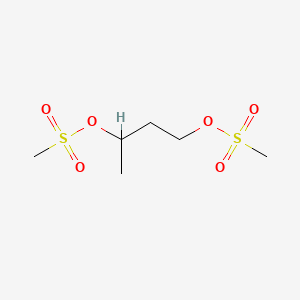
N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazol family. It is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and chemical biology.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and topoisomerase II. It has also been shown to induce apoptosis by activating caspase-3 and downregulating the expression of Bcl-2.
Biochemical and physiological effects:
N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal conditions. However, it has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine. One potential direction is the development of more potent and selective inhibitors of COX-2. Another direction is the study of its potential use as an anti-viral agent. Additionally, the study of its potential use in drug delivery systems is an area of interest.
Aplicaciones Científicas De Investigación
N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine has shown potential in various scientific research applications. In medicinal chemistry, it has been studied for its potential use as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.
Propiedades
IUPAC Name |
N,2-dimethyl-5-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-11-8-10(13-14(11)2)9-6-4-3-5-7-9/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOREYZSRBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NN1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497792 | |
| Record name | N,1-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
653574-53-9 | |
| Record name | N,1-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)
